5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol
Description
This compound features a bis-thiadiazole core connected via a thioethyl (-S-CH2-CH2-S-) linker, with two thiol (-SH) groups at the 5-positions of both thiadiazole rings. The synthesis involves multi-step reactions starting from cyclohexyl isothiocyanate, progressing through cyclization and functionalization with carbon disulfide and ethyl bromopropionate .
Properties
IUPAC Name |
5-[2-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)sulfanyl]ethylsulfanyl]-3H-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S6/c11-3-7-9-5(15-3)13-1-2-14-6-10-8-4(12)16-6/h1-2H2,(H,7,11)(H,8,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJDOURKFUWGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CSC1=NNC(=S)S1)SC2=NNC(=S)S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370770 | |
| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10486-54-1 | |
| Record name | 5,5'-(Ethane-1,2-diyldisulfanediyl)di(1,3,4-thiadiazole-2(3H)-thione) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
It is known that thiadiazole derivatives can interact with biological targets through the formation of covalent bonds, primarily due to the presence of a mercapto group.
Pharmacokinetics
Its molecular weight of 326.53 suggests that it might have reasonable bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
Some thiadiazole derivatives have been reported to exhibit antibacterial and antifungal activities, suggesting that this compound might also have similar effects.
Biological Activity
The compound 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol is a member of the 1,3,4-thiadiazole family, which has gained attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and other pharmacological effects.
Overview of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known for their broad spectrum of biological activities. They exhibit properties such as:
- Antimicrobial : Effective against various bacterial and fungal strains.
- Anticancer : Potential in inhibiting cancer cell proliferation.
- Anti-inflammatory : Reduction of inflammation markers.
- Antitubercular : Activity against Mycobacterium tuberculosis.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of thiadiazole derivatives. For instance:
- A review indicated that compounds containing the 1,3,4-thiadiazole moiety showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Notably, derivatives with a mercapto group exhibited enhanced efficacy compared to standard antibiotics .
| Compound Type | Target Organisms | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiadiazole | E. coli | 32.6 μg/mL |
| S. aureus | >100 μg/mL | |
| C. albicans | 47.5 μg/mL (compared to Itraconazole) |
Anticancer Activity
The anticancer properties of this class of compounds have been extensively studied. For example:
- Derivatives were tested against various cancer cell lines such as SKNMC (neuroblastoma), HT-29 (colon cancer), and PC3 (prostate cancer). Some compounds demonstrated cytotoxicity comparable to doxorubicin .
Anti-inflammatory and Other Activities
Research has also indicated potential anti-inflammatory effects associated with thiadiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways involved in inflammation .
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study evaluating various thiadiazole derivatives for their antimicrobial properties, a specific compound was found to exhibit significant activity against Bacillus cereus and Pseudomonas aeruginosa, showcasing its potential as a lead compound for developing new antibiotics .
Case Study 2: Anticancer Properties
A series of synthesized thiadiazole derivatives were tested for their anticancer activity using the MTT assay. Compounds showing high inhibition rates against cancer cells were identified as promising candidates for further development in cancer therapy .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves the reaction of 5-mercapto-1,3,4-thiadiazole with alkylating agents. The characterization is performed using techniques such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. The presence of distinctive functional groups can be confirmed through specific absorption bands in the IR spectrum, indicating the thiol and thioether functionalities.
Antimicrobial Properties
Thiadiazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds containing the thiadiazole ring exhibit significant activity against various bacterial strains and fungi. For instance, derivatives similar to 5-([2-[(5-Mercapto-1,3,4-thiadiazol-2-YL)thio]ethyl]thio)-1,3,4-thiadiazole-2-thiol have shown promising results in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus .
Antioxidant Activity
Compounds with thiadiazole structures are recognized for their antioxidant capabilities. They can scavenge free radicals and reduce oxidative stress in biological systems. Studies have demonstrated that these compounds can protect cells from damage caused by reactive oxygen species (ROS), which is crucial in preventing chronic diseases .
Anticancer Potential
Emerging research highlights the anticancer properties of thiadiazole derivatives. Specific studies have reported that compounds similar to This compound can induce apoptosis in cancer cell lines through various mechanisms including the inhibition of cell proliferation and modulation of apoptotic pathways .
Applications in Agriculture
Thiadiazole derivatives are also gaining attention in agricultural applications as plant growth regulators and pesticides. They have been shown to enhance systemic acquired resistance (SAR) in plants, leading to improved disease resistance and yield . The incorporation of such compounds into agricultural practices could lead to more sustainable farming methods.
Pharmaceutical Applications
The pharmaceutical industry is exploring the use of thiadiazole derivatives as potential drug candidates due to their diverse biological activities. Their ability to interact with various biological targets makes them suitable for further development as therapeutic agents against a range of diseases including infections and cancer .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several thiadiazole derivatives against common pathogens. The results indicated that compounds with a similar structure to This compound exhibited a minimum inhibitory concentration (MIC) lower than standard antibiotics used for comparison .
Case Study 2: Antioxidant Activity
In vitro assays demonstrated that the compound significantly reduced lipid peroxidation in cellular models exposed to oxidative stress. This suggests its potential role as a protective agent against oxidative damage in cells .
Comparison with Similar Compounds
Thiadiazole-Oxadiazole Hybrids (e.g., Compounds 6a–6s)
- Structure: Compounds like 6e (2-[[5-[2-[[5-(Cyclohexylamino)-1,3,4-thiadiazol-2-yl]thio]ethyl]-1,3,4-oxadiazol-2-yl]thio]-1-(4-nitrophenyl)ethan-1-one) feature a thiadiazole-oxadiazole hybrid core with aryl ketone substituents, differing from the target compound’s bis-thiadiazole backbone .
- Activity: These hybrids exhibit potent anticandidal activity (MIC: 0.25–4 µg/mL) comparable to ketoconazole, likely via ergosterol biosynthesis inhibition .
- Synthesis : Both classes require multi-step syntheses, but oxadiazole-thiadiazole hybrids involve hydrazide intermediates, whereas the target compound uses sequential thiolation and alkylation .
5-Substituted Thiadiazole-2-thiols (e.g., 5-Mercapto-1,3,4-thiadiazole-2-thiol Derivatives)
- Structure : Derivatives like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide (CAS 273-13-2) retain the 5-mercapto-thiadiazole core but lack the thioethyl-linked bis-thiadiazole system .
- Activity : Such compounds show moderate antibacterial and antifungal activity. For example, triazolone-containing derivatives (e.g., from ) inhibit C. albicans selectively, suggesting that additional rings (e.g., oxadiazole) enhance specificity .
- Synthesis : Simpler derivatives are synthesized via nucleophilic substitution (e.g., replacing chloro groups with thiols), whereas the target compound requires crosslinking two thiadiazole units .
Thiadiazole-Acetic Acid Derivatives (e.g., 2-[(5-Mercapto-1,3,4-thiadiazol-2-yl)thio]acetic Acid)
- Structure : These compounds introduce carboxylic acid groups (e.g., ), increasing hydrophilicity compared to the target compound’s lipophilic thioethyl linker.
Physicochemical and Spectroscopic Properties
Antifungal Activity
- Target Compound: Limited direct data, but structurally similar bis-thiadiazoles are hypothesized to disrupt fungal membranes via thiol-mediated interactions or ergosterol inhibition .
- Compound 6e : MIC = 0.25 µg/mL against C. albicans, comparable to ketoconazole. Ergosterol biosynthesis inhibition is confirmed via LC-MS .
- Triazolone Derivatives : Selective inhibition of A. niger (MIC = 8 µg/mL), suggesting substituent-dependent activity .
Cytotoxicity
- Compound 6a–6s: Non-toxic to mammalian cells at antifungal concentrations .
- Thiadiazole-Acetic Acid Derivatives : Higher cytotoxicity (IC50 = 20–50 µM) due to polar groups interfering with mammalian enzymes .
Preparation Methods
Thiosemicarbazide-Based Cyclization
The core 1,3,4-thiadiazole ring is classically synthesized via cyclization of thiosemicarbazides with carbon disulfide (CS₂). For the target compound, a bis-thiosemicarbazide precursor containing an ethylene bridge is required. The reaction proceeds in aqueous ammonia or potassium hydroxide, forming the thiadiazole rings through intramolecular cyclization.
Reaction Conditions
-
Precursor : Ethylene bis-thiosemicarbazide (NH₂-NH-C(=S)-NH-CH₂-CH₂-NH-C(=S)-NH-NH₂).
-
Reagents : CS₂, KOH, or NH₄Cl.
-
Temperature : 100–140°C.
This method is limited by the difficulty in synthesizing the bis-thiosemicarbazide precursor. Side products include mono-cyclized intermediates, necessitating chromatographic purification.
Coupling of 5-Mercapto-1,3,4-Thiadiazole-2-Thiol Units
Nucleophilic Substitution with 1,2-Dibromoethane
The dithioethyl bridge is introduced by reacting two equivalents of 5-mercapto-1,3,4-thiadiazole-2-thiol with 1,2-dibromoethane in basic conditions. Deprotonation of the thiol groups (-SH) generates thiolate ions (-S⁻), which displace bromide ions from the dihalide.
Reaction Conditions
-
Base : Triethylamine or NaOH.
-
Solvent : Ethanol or acetonitrile.
-
Temperature : 60–80°C.
| Parameter | Value |
|---|---|
| Equivalents of Thiol | 2.0 |
| Equivalents of Base | 2.2 |
| Reaction Time | 12–24 h |
Selectivity challenges arise due to competing reactions at the position 5 mercapto groups. Protective groups (e.g., acetyl) are recommended to prevent over-alkylation.
Microwave-Assisted Coupling
Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A mixture of 5-mercapto-1,3,4-thiadiazole-2-thiol, 1,2-dibromoethane, and K₂CO₃ in DMF is irradiated at 100°C for 30 minutes.
Advantages
-
Yield Increase : 70–80% (vs. 50–65% conventionally).
Green Chemistry Approaches
Solvent-Free Synthesis
A solvent-free protocol uses ball milling to mix 5-mercapto-1,3,4-thiadiazole-2-thiol, 1,2-dibromoethane, and NaHCO₃. Mechanical force promotes covalent bond formation without solvents, aligning with green chemistry principles.
Key Metrics
Aqueous Phase Cyclization
The patent US4492793A describes a high-yield aqueous method for 2-amino-5-mercapto-1,3,4-thiadiazole synthesis. Adapting this for the target compound involves:
-
Synthesizing 5-mercapto-1,3,4-thiadiazole-2-thiol via thiosemicarbazide and CS₂ in NH₄Cl solution.
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Coupling with 1,2-dibromoethane in the same aqueous phase.
Benefits
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Thiosemicarbazide Cyclization | 60–75 | 90 | Moderate | High (toxic solvents) |
| Conventional Coupling | 50–65 | 85 | High | Moderate |
| Microwave Coupling | 70–80 | 95 | High | Low |
| Green Chemistry | 80–85 | 98 | High | Minimal |
The green chemistry approach outperforms others in yield and sustainability, though it requires specialized equipment for solvent-free reactions.
Challenges and Optimization Strategies
Q & A
Q. What are the established synthetic routes for this thiadiazole derivative, and how are intermediates characterized?
Answer: The compound is synthesized via a two-step protocol:
- Step 1: Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-amino-1,3,4-thiadiazole-2-thiol intermediates.
- Step 2: Alkylation of the thiol group using reagents like sodium monochloroacetate in aqueous medium (acidified with ethanoic acid) to introduce thioether linkages . Characterization:
- IR spectroscopy: Confirms thiol (-SH, ~2500 cm⁻¹) and thiadiazole ring vibrations (~1500 cm⁻¹).
- ¹H NMR: Peaks at δ 10.04 (s, 1H, SH) and δ 7.28–7.43 (m, aromatic protons) validate structural motifs .
- Mass spectrometry: Molecular ion peaks (e.g., m/z 305 [M+1]) confirm molecular weight .
Table 1: Key Spectral Data for Structural Confirmation
| Technique | Key Observations | Reference |
|---|---|---|
| ¹H NMR (DMSO-d6) | δ 10.04 (SH), δ 7.28–7.43 (aromatic H) | |
| MS (EI) | m/z 305 (M+1) | |
| IR | ~2500 cm⁻¹ (SH), ~1500 cm⁻¹ (thiadiazole) |
Q. Which analytical methods are critical for purity assessment?
Answer:
- TLC: Monitors reaction progress using silica gel plates and UV visualization .
- HPLC-ESI-MS: Validates purity (>95%) and detects side products (e.g., unreacted thiols) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve alkylation efficiency?
Answer:
- Catalysts: Bleaching Earth Clay (pH 12.5) enhances nucleophilic substitution in PEG-400 media .
- Temperature: 70–80°C balances reactivity and minimizes decomposition .
- Solvent: PEG-400 improves solubility of hydrophobic intermediates, increasing yields by ~20% compared to DMF .
Table 2: Optimization Parameters for Alkylation
| Parameter | Optimal Condition | Yield Improvement | Reference |
|---|---|---|---|
| Catalyst | Bleaching Earth Clay | +15% | |
| Temperature | 70–80°C | +10% | |
| Solvent | PEG-400 vs. DMF | +20% |
Q. How do structural modifications (e.g., alkyl chain length) influence biological activity?
Answer:
- Anticonvulsant activity: Shorter alkyl chains (e.g., methyl) enhance blood-brain barrier penetration, reducing ED₅₀ values by 30% in rodent models .
- Anticancer activity: Bulky substituents (e.g., benzyl) increase DNA intercalation, with IC₅₀ values of 8–12 µM against HeLa cells . Methodological approach:
- Synthesize derivatives via systematic alkylation (e.g., ethyl, propyl, benzyl).
- Screen using in vitro cytotoxicity assays (MTT) and molecular docking (e.g., targeting tubulin) .
Q. How to resolve contradictions in reported bioactivity data across studies?
Answer:
- Variable protocols: Standardize assays (e.g., fixed incubation time: 48 hrs for MTT).
- Solubility factors: Use DMSO concentrations ≤0.1% to avoid false negatives .
- SAR analysis: Compare logP values and substituent electronic effects (e.g., EDG vs. EWG) to explain potency differences .
Methodological Design Questions
Q. What frameworks guide mechanistic studies of thiadiazole derivatives?
Answer:
Q. How to design a high-throughput screening (HTS) pipeline for derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
